molecular formula C10H11N3O2 B1470290 3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 927801-52-3

3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B1470290
M. Wt: 205.21 g/mol
InChI Key: DGQMNWPUOXHUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with a fused imidazopyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic significance. It plays a crucial role in various disease conditions and has been associated with GABA A receptor modulation, proton pump inhibition, aromatase inhibition, and NSAID activity .

2.

Synthesis Analysis

Several preparative methods for synthesizing imidazo[4,5-b]pyridines have been described. For instance, refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment yields imidazo[4,5-b]pyridine and its 2-methyl derivative .

3.

Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid consists of a fused imidazole ring and a pyridine moiety. The arrangement of atoms within this ring system determines its biological activity and interactions with cellular pathways .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including protonation, deprotonation, and substitution reactions. Understanding its reactivity is crucial for drug design and optimization .

5.

properties

IUPAC Name

3-ethyl-2-methylimidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-13-6(2)12-8-4-7(10(14)15)5-11-9(8)13/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMNWPUOXHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 3
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 4
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 5
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.